molecular formula C10H15NO2 B5102426 N-(3-methylbutyl)furan-2-carboxamide

N-(3-methylbutyl)furan-2-carboxamide

Cat. No.: B5102426
M. Wt: 181.23 g/mol
InChI Key: SXMDNBVBCUXKHP-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)furan-2-carboxamide is an aliphatic carboxamide derivative featuring a furan ring substituted at the 2-position with a carboxamide group linked to a 3-methylbutyl chain. These analogs exhibit significant biological roles in insect communication, suggesting that this compound may similarly function in chemical signaling or agrochemical applications.

Properties

IUPAC Name

N-(3-methylbutyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(2)5-6-11-10(12)9-4-3-7-13-9/h3-4,7-8H,5-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMDNBVBCUXKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methylbutyl)furan-2-carboxamide can be synthesized through the reaction of furan-2-carboxylic acid with 3-methylbutylamine. The reaction typically involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, and the product is isolated through crystallization or flash chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of renewable resources, such as biomass-derived furan-2-carboxylic acid, aligns with sustainable production practices .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methylbutyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit microbial growth by interfering with essential metabolic pathways or by binding to specific proteins .

Comparison with Similar Compounds

Antimicrobial and Antiparasitic Activity
  • N-(4-Bromophenyl)furan-2-carboxamide (3) : Demonstrates potent activity against drug-resistant A. baumannii and MRSA (MIC values: 4–16 µg/mL) due to aryl group interactions with bacterial membranes .
  • 5-Nitro Derivatives (e.g., 22a): Exhibit trypanocidal activity (IC₅₀: <1 µM) attributed to nitro group redox cycling in parasites .
Insecticidal and Pheromonal Activity
  • Aliphatic Amides (C2, C4) : N-(3-Methylbutyl)propanamide (C4) comprises ~70% of Bactrocera volatiles, with old colonies producing 0.8–7.1× higher quantities than young ones, indicating age-dependent biosynthesis .
  • Heterocyclic Derivatives (e.g., a2, a5) : Show insect growth regulatory activity (LC₅₀: 10–50 ppm) via chitin synthesis inhibition .

Physicochemical and Structural Insights

Melting Points and Solubility
  • Aromatic Derivatives : Higher melting points (e.g., 238–240°C for N-(4-acetamidophenyl)-5-nitrofuran-2-carboxamide) due to π-π stacking .
  • Aliphatic Derivatives : Lower melting points (e.g., N-(3-methylbutyl)propanamide, C4) due to flexible chains reducing crystallinity .
Spectroscopic Characterization
  • ¹H/¹³C NMR : Aromatic protons in N-(4-bromophenyl) derivatives resonate at δ 7.4–8.2 ppm, while aliphatic chains (e.g., 3-methylbutyl) show δ 1.0–1.5 ppm for methyl groups .
  • IR Spectroscopy : Carboxamide C=O stretches appear at 1650–1680 cm⁻¹, with nitro groups (in 5-nitro analogs) absorbing at 1520–1550 cm⁻¹ .

Q & A

Q. What are the standard synthetic routes for N-(3-methylbutyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves coupling furan-2-carboxylic acid derivatives with 3-methylbutylamine. A common approach is the reaction of furan-2-carbonyl chloride with 3-methylbutylamine in anhydrous dichloromethane or toluene, using a base like triethylamine to neutralize HCl byproducts . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered amines.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneHigh solubility, moderate yield
BaseTriethylamineEfficient HCl scavenging
Temperature0–5°C (slow addition)Reduces dimerization

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 6.3–6.8 ppm (furan protons), δ 3.2–3.4 ppm (N-CH₂), and δ 0.9–1.6 ppm (methyl/butyl groups) confirm substitution patterns .
    • ¹³C NMR : Peaks at ~160 ppm (amide carbonyl) and ~145 ppm (furan carbons) .
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (furan C-H) .
  • Mass Spectrometry : Molecular ion peak at m/z 209.2 (C₁₁H₁₅NO₂) and fragment ions (e.g., loss of the butyl group at m/z 140) .

Q. Table 2: Key Spectral Markers

TechniqueMarkerStructural Assignment
¹H NMRδ 6.5–6.7 ppm (multiplet)Furan ring protons
IR1645–1655 cm⁻¹Amide carbonyl stretch

Advanced Research Questions

Q. How can researchers design in vitro and in vivo studies to evaluate the pharmacokinetic properties of this compound, considering its structural analogs?

Methodological Answer: In vitro studies :

  • Solubility and Stability : Use HPLC to assess solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and metabolic stability in liver microsomes .
  • CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays .

Q. In vivo studies :

  • Pharmacokinetic Profiling : Administer the compound intravenously/orally to rodents, with serial blood sampling to calculate AUC, t₁/₂, and bioavailability. Structural analogs (e.g., N-(4-chlorobenzyl)furan-2-carboxamide) show moderate oral bioavailability (~40%) due to first-pass metabolism .
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via scintillation counting .

Q. Table 3: Key PK Parameters for Analogs

ParameterValue (Analog)Method
LogP2.8 ± 0.3Shake-flask method
Plasma Protein Binding85–90%Equilibrium dialysis

Q. What strategies are employed to resolve contradictions in bioactivity data across different studies on furan carboxamide derivatives, including this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions, cell lines, or compound purity. Resolution strategies include:

  • Standardized Assay Protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize data .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., alkyl chain length, halogenation) on activity. For example, 3-methylbutyl groups enhance lipophilicity and membrane permeability compared to shorter chains .
  • Computational Modeling : Perform molecular docking to predict binding modes to targets (e.g., COX-2, EGFR) and validate with mutagenesis studies .

Q. Table 4: Example SAR Trends

SubstituentBioactivity (IC₅₀)Target
3-Methylbutyl12.3 µMCOX-2 inhibition
4-Chlorophenyl8.7 µMEGFR kinase

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Kinetics : Use Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Kᵢ values. For example, analogs of this compound show competitive inhibition against COX-2 with Kᵢ = 10.5 µM .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm direct target engagement .
  • Cellular Pathway Analysis : Perform Western blotting or RNA-seq to track downstream signaling (e.g., NF-κB, MAPK) in treated cells .

Q. What computational approaches are used to predict the ADMET properties of this compound?

Methodological Answer:

  • QSPR Models : Predict logP, solubility, and blood-brain barrier permeability using software like Schrödinger QikProp or ADMET Predictor .
  • Molecular Dynamics (MD) Simulations : Simulate membrane permeation to assess gastrointestinal absorption .
  • Toxicity Prediction : Use DEREK or ProTox-II to identify structural alerts (e.g., furan ring hepatotoxicity risks) .

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